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E3 ligase Ligand 9 -

E3 ligase Ligand 9

Catalog Number: EVT-3298385
CAS Number:
Molecular Formula: C21H32N2O6
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Expanding the E3 Ligase Toolbox: Discovering new E3 ligase ligands will broaden the scope of targeted protein degradation. [, , , ]
  • Improving Ligand Properties: Optimizing ligands for improved potency, selectivity, and drug-like properties is crucial for therapeutic development. [, ]
  • Exploring New Applications: Beyond targeted protein degradation, E3 ligase ligands hold potential for other therapeutic interventions, such as modulating protein-protein interactions or influencing signaling pathways. []
Source and Classification

E3 Ligase Ligand 9 belongs to a class of compounds known as E3 ligase ligands. These ligands are crucial in the ubiquitin-proteasome system, where they facilitate the ubiquitination of target proteins for degradation. Specifically, E3 ligases are responsible for transferring ubiquitin from an E2 ubiquitin-conjugating enzyme to the lysine residues of substrate proteins. The ligand facilitates this process by binding to both the E3 ligase and the target protein, thereby promoting their proximity and subsequent ubiquitination .

Synthesis Analysis

The synthesis of E3 Ligase Ligand 9 involves several key steps that focus on creating a functionalized ligand capable of binding effectively to E3 ligases. The synthetic routes often include:

  • Building Blocks: The initial step typically involves synthesizing specific building blocks that can be assembled into the final ligand structure. This may include various functional groups that enhance binding affinity and specificity.
  • Linker Attachment: A critical aspect is the attachment of a linker that connects the E3 ligase ligand to a target protein ligand. This linker must be carefully designed to ensure optimal spatial orientation for effective interaction with both proteins .
  • Yield Optimization: Throughout the synthesis process, optimizing yields is essential. Various methods such as trans-thioesterification and cyclization reactions are employed to achieve high-efficiency synthesis .
Molecular Structure Analysis

E3 Ligase Ligand 9 has a complex molecular structure characterized by:

  • Functional Groups: The presence of specific functional groups that enhance its binding affinity to E3 ligases. These may include aromatic rings, heterocycles, or aliphatic chains.
  • Three-Dimensional Conformation: The ligand's conformation is critical for its interaction with E3 ligases and target proteins. Structural studies often utilize techniques such as X-ray crystallography or NMR spectroscopy to elucidate these conformations .
  • Molecular Weight: The molecular weight of E3 Ligase Ligand 9 is typically within a range that balances solubility and cell permeability, which is vital for its biological activity .
Chemical Reactions Analysis

E3 Ligase Ligand 9 participates in several chemical reactions that facilitate its function:

  • Ubiquitination Reaction: Upon binding to an E3 ligase, the ligand promotes the transfer of ubiquitin from an E2 enzyme onto the substrate protein. This reaction is crucial for marking proteins for degradation by the proteasome.
  • Linker Stability: The stability of the linker between the ligand and target protein is vital; hydrolysis or other degradation pathways can significantly affect efficacy .
  • Optimization Reactions: Various optimization reactions may be employed during synthesis to enhance yield or modify properties for better biological performance.
Mechanism of Action

The mechanism of action for E3 Ligase Ligand 9 involves:

  1. Binding: The ligand binds to an E3 ligase and a target protein simultaneously.
  2. Formation of Ternary Complexes: This binding induces the formation of ternary complexes that bring the substrate protein into proximity with the E3 ligase.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin onto lysine residues on the substrate, leading to polyubiquitination.
  4. Proteasomal Degradation: The polyubiquitinated substrate is recognized by the proteasome, resulting in its degradation .
Physical and Chemical Properties Analysis

E3 Ligase Ligand 9 exhibits several notable physical and chemical properties:

  • Solubility: It typically has moderate solubility in aqueous solutions, which is essential for cellular uptake.
  • Stability: The compound's stability under physiological conditions is crucial for maintaining its efficacy during therapeutic applications.
  • Biological Activity: The biological activity correlates strongly with its structural features, including molecular weight and functional group orientation .
Applications

E3 Ligase Ligand 9 has significant applications in various scientific fields:

  • Drug Development: It plays a pivotal role in developing PROTACs aimed at degrading specific proteins implicated in diseases such as cancer.
  • Targeted Therapy: By facilitating targeted degradation of oncogenic proteins, it offers a novel approach to cancer treatment that could circumvent resistance mechanisms associated with traditional therapies .
  • Biochemical Research: Researchers utilize E3 ligase ligands like this compound to study protein interactions and cellular processes related to ubiquitination.
Introduction to Targeted Protein Degradation and E3 Ligase Ligands

Ubiquitin-Proteasome System and E3 Ubiquitin Ligase Diversity

The ubiquitin-proteasome system (UPS) is the primary machinery for selective intracellular protein degradation in eukaryotes. This cascade involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligating). E3 ligases confer substrate specificity, with ~600 human E3s categorized into RING, HECT, or RBR families based on their ubiquitin-transfer mechanisms [9]. Polyubiquitination (typically via K48-linked chains) marks proteins for proteasomal destruction. The diversity of E3 ligases—differing in tissue distribution, subcellular localization, and substrate recognition profiles—provides a rich resource for therapeutic exploitation [2] [9].

Evolution of PROTAC Technology: From Peptidic to Small-Molecule Recruiters

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules comprising:

  • A target protein (POI) ligand
  • An E3 ligase recruiter
  • A chemical linkerThe first PROTAC (2001) used a peptide-based E3 recruiter for SCFβ-TRCP, suffering from poor cell permeability and stability [9]. Breakthroughs came with small-molecule E3 ligands:
  • 2008: First small-molecule PROTAC using MDM2 ligand nutlin [9]
  • 2012: VHL ligand development enabling non-peptidic degraders [8]
  • 2015: CRBN-based PROTACs (e.g., ARV-825) achieving sub-nM degradation [2]PROTACs operate catalytically, enabling substoichiometric degradation and targeting "undruggable" proteins [6] [9].

Rationale for Expanding the E3 Ligase Toolkit in PROTAC Design

Despite advances, current PROTACs predominantly exploit CRBN (~60%) and VHL (~35%) [6]. Limitations driving E3 diversification include:

  • Resistance: Mutations in CRBN (e.g., Cys447Trp) impair PROTAC function [4]
  • Tissue specificity: E3s like KLHDC2 (lung/kidney-enriched) may enable tissue-restricted degradation [4] [9]
  • Substrate scope: Membrane proteins require lysosomal degradation (e.g., via LYTACs) [9]
  • Off-targets: CRBN binders degrade neosubstrates (e.g., IKZF1/3) via molecular glue effects [1] [6]Novel E3 recruiters like E3 Ligase Ligand 9 expand this toolkit, particularly for IAP-based degradation [1] [3].

Identification and Classification of E3 Ligase Ligand 9

E3 Ligase Ligand 9 (CAS: 87304-15-2) is a synthetic small molecule designed to recruit Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1/XIAP, for PROTAC development [3] [5]. Its discovery stems from efforts to expand beyond CRBN/VHL ligands. Key characteristics:

Table 1: Chemical Profile of E3 Ligase Ligand 9

PropertyValue
Molecular FormulaC~21~H~32~N~2~O~6~
Molecular Weight408.49 g/mol
CAS Number87304-15-2
Solubility10 mM in DMSO
IUPAC Name2-[[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid
Canonical SMILESCC(C)CC@@HNC(C@@HC@HCC1=CC=CC=C1)=O

Structurally, it features:

  • A hydrophobic phenylbutanoyl moiety for IAP binding
  • A tert-butoxycarbonyl (Boc) protected amine
  • A branched methylpentanoic acid terminus for linker conjugation [5] [7]It is classified as an IAP-based E3 recruiter used in PROTACs and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) [1] [3].

Table 2: Classification of E3 Ligase Ligand 9 Within the E3 Ligand Landscape

E3 LigaseRepresentative LigandsLigand 9's Distinguishing Features
CRBNThalidomide, LenalidomidePhthalimide-based; risk of teratogenicity
VHLVH032, (S,R,S)-AHPCHydroxyproline-based; peptide-like properties
IAPE3 Ligase Ligand 9, LCL161Bestatin-derived; apoptosis modulation effects
KLHDC2Tetrahydroquinoline-based probesDiglycine degron mimics; tissue-restricted

Compared to early IAP recruiters like bestatin (requiring >10 µM for degradation), optimized ligands like Ligand 9 enable PROTACs working at nM concentrations [1] [6]. Its carboxylic acid group (Fig 1) serves as the primary linker attachment point, facilitating conjugation to POI ligands via amide coupling or esterification [3] [5].

Fig 1: Key Functional Groups of E3 Ligase Ligand 9

[IAP-Binding Domain]-[Boc-Protected Amine]  |  [Linker Attachment Point: Carboxylic Acid]  

This strategic design balances E3 binding affinity (via hydrophobic interactions) with synthetic flexibility for PROTAC assembly [5] [7].

Properties

Product Name

E3 ligase Ligand 9

IUPAC Name

(2S)-2-[[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C21H32N2O6

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27)/t15-,16+,17+/m1/s1

InChI Key

DLADKYKXROHIAB-IKGGRYGDSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O

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